N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-28(23,13-3-5-15-16(12-13)25-10-9-24-15)19-7-8-26-18-6-4-14(20-21-18)17-2-1-11-27-17/h1-6,11-12,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWOMIGXUXPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₄S
This structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism of action involves the inhibition of bacterial DNA synthesis, making it a promising candidate for antibiotic development .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-[4-[5-cyclopropyl-1H-pyrazol-3-yl]amino]-5-chloropyrimidin-2-yl]thiophene-2-sulfonamide | Contains a pyrimidine ring; similar sulfonamide group | Antibacterial |
| N-tert-butyl-5-[4-[5-cyclopropyl-1H-pyrazol-3-yl]amino]-5-(hydroxymethyl)pyrimidin-2-yl]thiophene-2-sulfonamide | Hydroxymethyl substitution; retains antibacterial properties | Antibacterial |
| 5-[5-chloro-N-(2-hydroxyethyl)-N-methylthiophene]-2-sulfonamide | N-methyl group; variation in side chain | Antibacterial |
The unique combination of thiophene and pyridazine structures linked through an ether bond in this compound may contribute to its distinctive biological activity profile compared to other sulfonamides .
Anticancer Potential
Research has also explored the anticancer potential of this compound. Studies suggest that compounds with similar structural features have demonstrated promising results in inhibiting cancer cell proliferation. The mechanisms may involve the modulation of specific signaling pathways associated with cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a related thiophene-based sulfonamide exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds to optimize their therapeutic use .
- Anticancer Activity : Another investigation into similar sulfonamides revealed their potential in targeting cancer cells through apoptosis induction. This study emphasized the importance of understanding the molecular interactions at play to enhance drug design .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this sulfonamide-pyridazine hybrid?
The synthesis requires precise control of reaction conditions:
- Temperature : Reactions often proceed at room temperature to reflux (80–120°C) to balance reactivity and side-product formation .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilic substitution efficiency, while dichloromethane aids in intermediate purification .
- Catalysts : Palladium-based catalysts may be used for coupling reactions involving thiophene or pyridazine moieties .
- Purification : Flash chromatography or recrystallization is critical to isolate the final compound with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns, particularly for the dihydrobenzo[d][1,4]dioxine and sulfonamide groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the thiophene-pyridazine core .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding bioactivity .
Q. How can solubility and stability be experimentally determined for this compound?
- Solubility : Perform shake-flask assays in buffered solutions (pH 1–10) and solvents (e.g., DMSO, ethanol) to quantify mg/mL solubility .
- Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation over 4–8 weeks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Introduce substituents at the thiophene (e.g., halogens) or pyridazine (e.g., methoxy groups) to assess electronic effects on bioactivity .
- Enzymatic Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) to correlate sulfonamide interactions with inhibition potency .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to biological targets like GPCRs or kinases .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., MTT for cytotoxicity) to identify protocol-dependent variability .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Dose-Response Refinement : Use nonlinear regression models to adjust for batch-to-batch purity differences (>90% vs. <85%) .
Q. How can reaction pathways be computationally modeled to improve synthetic efficiency?
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to map energy barriers for key steps like sulfonamide formation or cyclopropane ring closure .
- Reaction Optimization : Apply machine learning (e.g., Bayesian optimization) to predict ideal solvent/catalyst combinations, reducing trial-and-error experimentation .
Methodological Considerations
| Parameter | Example Values | References |
|---|---|---|
| Reaction Temperature | 25°C (room temp) – 120°C (reflux) | |
| Solvent Polarity | ε = 37.5 (DMF) vs. ε = 8.9 (THF) | |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | |
| Purity Threshold | >95% (HPLC) |
Key Challenges and Solutions
- Low Yield in Coupling Steps : Replace traditional Buchwald-Hartwig conditions with microwave-assisted synthesis (30 min vs. 24 hr) .
- Stereochemical Uncertainty : Use chiral HPLC or vibrational circular dichroism (VCD) to assign absolute configurations .
- Biological Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for open-access protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
